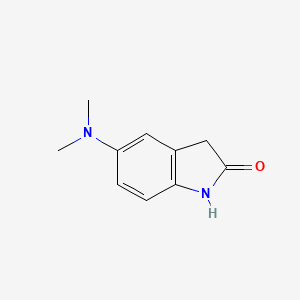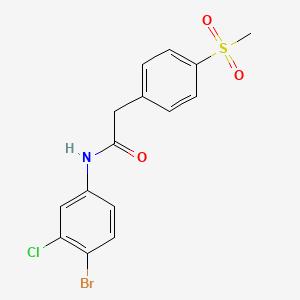
N-(4-bromo-3-chlorophenyl)-2-(4-methylsulfonylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-chlorophenyl)-2-(4-methylsulfonylphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of bromine, chlorine, and a methylsulfonyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-chlorophenyl)-2-(4-methylsulfonylphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-chloroaniline and 4-methylsulfonylbenzoyl chloride.
Acylation Reaction: The key step involves the acylation of 4-bromo-3-chloroaniline with 4-methylsulfonylbenzoyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are scaled up using large reactors with precise control over temperature and reaction conditions.
Continuous Flow Processes: Continuous flow processes may be employed to enhance efficiency and yield.
Automated Purification Systems: Advanced purification systems are used to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromo-3-chlorophenyl)-2-(4-methylsulfonylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the methylsulfonyl group.
Coupling Reactions: The phenyl rings can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can modify the methylsulfonyl group.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-3-chlorophenyl)-2-(4-methylsulfonylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-bromo-3-chlorophenyl)-2-phenylacetamide: Lacks the methylsulfonyl group.
N-(4-chlorophenyl)-2-(4-methylsulfonylphenyl)acetamide: Lacks the bromine atom.
N-(4-bromo-3-chlorophenyl)-2-(4-methylphenyl)acetamide: Lacks the sulfonyl group.
Uniqueness
N-(4-bromo-3-chlorophenyl)-2-(4-methylsulfonylphenyl)acetamide is unique due to the presence of both bromine and chlorine atoms, as well as the methylsulfonyl group
Propiedades
Fórmula molecular |
C15H13BrClNO3S |
|---|---|
Peso molecular |
402.7 g/mol |
Nombre IUPAC |
N-(4-bromo-3-chlorophenyl)-2-(4-methylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C15H13BrClNO3S/c1-22(20,21)12-5-2-10(3-6-12)8-15(19)18-11-4-7-13(16)14(17)9-11/h2-7,9H,8H2,1H3,(H,18,19) |
Clave InChI |
ADJBABXNHLBXLW-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-chlorophenyl)methyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B13889798.png)
![7-Bromo-2-chloro-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B13889806.png)

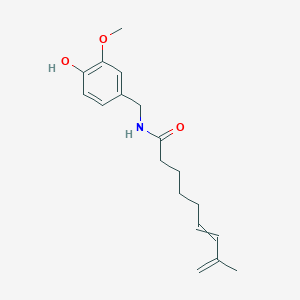
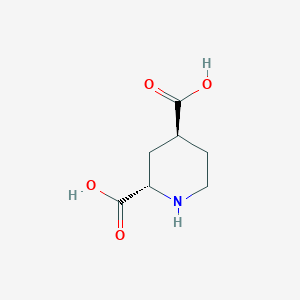
![2-[3-Cyano-5-(4-methoxyphenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B13889820.png)
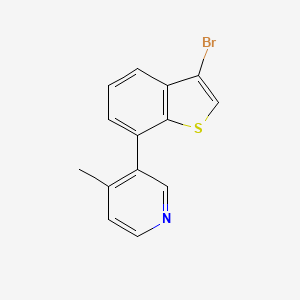
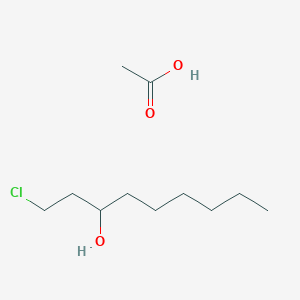
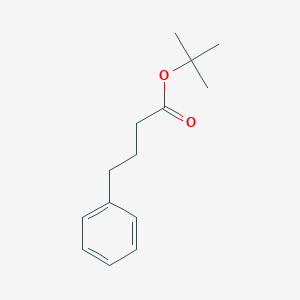

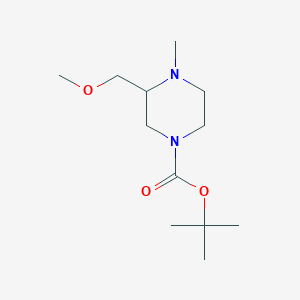
![2-(4-tert-butylphenyl)-N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B13889872.png)
